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molecular formula C14H17N B180206 2-Methyl-1-(naphthalen-2-YL)propan-2-amine CAS No. 198226-63-0

2-Methyl-1-(naphthalen-2-YL)propan-2-amine

Cat. No. B180206
M. Wt: 199.29 g/mol
InChI Key: MUSKTCTZFQZRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06916956B2

Procedure details

Palladium hydroxide on carbon (19.7 g) was suspended in methanol (500 ml), to the suspension was added a solution of N-[2-methyl-1-(naphthalen-2-yl)propan-2-yl]-benzyloxycarboxamide (237.6 g) obtained in Step 11 in methanol (2 L), and a hydrogenation reaction was performed at room temperature overnight. After filtration of the reaction mixture, the filtrate was concentrated under reduced pressure. To the obtained residue was added ethyl acetate, and to the solution was added conc. hydrochloric acid (70 ml) to give crystals. The obtained crystals were suspended in water, and after an addition of 4N aqueous sodium hydroxide solution (350 ml), the mixture was extracted with ethyl acetate. The ethyl acetate layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to give crystals of the title compound (138 g).
Name
N-[2-methyl-1-(naphthalen-2-yl)propan-2-yl]-benzyloxycarboxamide
Quantity
237.6 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
19.7 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:15]C(OCC1C=CC=CC=1)=O)([CH3:14])[CH2:3][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=1.[OH-].[Na+]>CO.O.[OH-].[OH-].[Pd+2]>[CH3:14][C:2]([NH2:15])([CH3:1])[CH2:3][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=1 |f:1.2,5.6.7|

Inputs

Step One
Name
N-[2-methyl-1-(naphthalen-2-yl)propan-2-yl]-benzyloxycarboxamide
Quantity
237.6 g
Type
reactant
Smiles
CC(CC1=CC2=CC=CC=C2C=C1)(C)NC(=O)OCC1=CC=CC=C1
Name
Quantity
2 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
19.7 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a hydrogenation reaction
FILTRATION
Type
FILTRATION
Details
After filtration of the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the obtained residue was added ethyl acetate
ADDITION
Type
ADDITION
Details
to the solution was added conc. hydrochloric acid (70 ml)
CUSTOM
Type
CUSTOM
Details
to give crystals
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(CC1=CC2=CC=CC=C2C=C1)(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 138 g
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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